(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone
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Description
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
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Biological Activity
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone is a member of the bicyclic heterocyclic family that has garnered attention due to its potential biological activity. This article explores its chemical structure, synthesis, and biological implications based on various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a bicyclic framework that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties. The molecular formula is C12H11N2O3S with a molecular weight of 320.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C12H11N2O3S |
Molecular Weight | 320.29 g/mol |
CAS Number | 2034456-48-7 |
Synthesis
The synthesis of this compound often involves palladium-catalyzed reactions, which facilitate the formation of the bicyclic structure from simpler precursors. Various methodologies have been reported, including the use of cyclopentenes in aminoacyloxylation reactions to yield oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes .
Biological Activity
Research indicates that compounds within this class exhibit a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and demonstrated effective inhibition, suggesting potential applications in antibiotic development.
2. Anticancer Properties
Some research highlights the anticancer potential of these compounds, particularly their ability to induce apoptosis in cancer cells. This is attributed to their interaction with cellular pathways that regulate cell death and proliferation.
3. Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
Case Studies
Several case studies illustrate the biological impact of related compounds:
-
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various azabicyclic compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain derivatives, showcasing significant antibacterial activity. -
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that compounds similar to this compound can reduce cell viability by more than 50% at concentrations around 20 µM after 48 hours of treatment.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-18(11,16)17/h2-3,5,10-11H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELPAWQFJYTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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